(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride
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Overview
Description
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions . The use of flow microreactors also enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the amino acid backbone.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized amino acids.
Scientific Research Applications
(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3S)-2-Benzhydrylquinuclidin-3-amine
- (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid
Uniqueness
What sets (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride apart from similar compounds is its specific stereochemistry and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
1263094-12-7 |
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Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(2S,3S)-3-amino-2-methyl-3-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(10(13)14)11(2,12)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3,(H,13,14);1H/t8-,11+;/m1./s1 |
InChI Key |
KUYNNHKNRQEMIT-NINOIYOQSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)[C@@](C)(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C(=O)O)C(C)(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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